N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
Description
The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- A 2-methylbenzyl substituent at the 5-position of the pyrazolo-pyrimidinone ring.
- A 2,2-diphenylacetamide group linked via an ethyl chain to the N1 position of the core.
Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in analogous pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-21-10-8-9-15-24(21)19-33-20-31-27-25(29(33)36)18-32-34(27)17-16-30-28(35)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,18,20,26H,16-17,19H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXBPTLLGIMMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Table 1: Structural Features of Comparable Pyrazolo-Pyrimidinone Derivatives
Key Observations:
- The target compound lacks fluorinated aromatic systems (e.g., chromenyl or fluorophenyl groups) present in Example 53, which may reduce its metabolic stability compared to fluorinated analogs .
Table 2: Methodological Comparisons
Discussion:
- The use of SHELX for small-molecule refinement (implied for the target compound) ensures high precision in bond-length and angle measurements, critical for structure-activity relationship (SAR) studies .
- Example 53 employs a boronic acid coupling step, suggesting the target compound may share similar synthetic scalability challenges .
Physicochemical and Bioactivity Profiles
Table 3: Property Comparison Using Lumping Strategy ()
| Property | Target Compound | Example 53 | Compound m |
|---|---|---|---|
| LogP (Predicted) | ~4.2 (highly hydrophobic) | ~3.8 (moderate) | ~2.5 (polar substituents) |
| Solubility (µg/mL) | <10 (poor) | 50–100 | >200 |
| Stereochemical Centers | 0 | 0 | 4 (R/S configurations) |
Key Findings:
- Stereochemical complexity in Compound m () may enhance target selectivity but complicates synthetic routes .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using precursors like 2-methylbenzylamine derivatives under reflux conditions in solvents such as dimethylformamide (DMF) or ethanol .
- Acylation : Introduction of the 2,2-diphenylacetamide moiety via coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid intermediate decomposition .
- Catalysts : Use of sodium hydride or potassium carbonate to deprotonate reactive sites .
- Yield Optimization : Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Analyze in DMSO-d6 to confirm proton environments (e.g., pyrimidine carbonyl at δ ~165 ppm) and aromatic substituents .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and assess purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data are refined using SHELXL (space group, R-factor < 0.05) .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HL-60, A549) with IC50 determination .
- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Molecular Docking : Preliminary binding affinity analysis using AutoDock Vina against targets like EGFR or DHFR .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Studies :
- Assess bioavailability via LC-MS plasma profiling (Cmax, AUC) .
- Evaluate metabolic stability using liver microsomes .
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via SAR-guided substitutions .
- Table 1 : Example SAR for Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent Position | Modification | Effect on IC50 (nM) |
|---|---|---|
| 2-Methylbenzyl | Hydrophobic | 120 (A549) |
| 4-Fluorophenyl | Electron-withdrawing | 85 (HL-60) |
| Trifluoromethoxy | Enhanced solubility | 150 (A549) |
| Data adapted from structural analogs in . |
Q. What strategies are effective for optimizing reaction conditions to suppress by-products during acylation?
- Methodological Answer :
- By-product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates).
- Process Adjustments :
- Solvent Choice : Anhydrous DMF minimizes hydrolysis of activated intermediates .
- Stoichiometry : 1.2 equivalents of 2,2-diphenylacetyl chloride to drive reaction completion .
- Temperature Control : 0–5°C during acyl chloride addition to reduce side reactions .
Q. How can low-resolution crystallographic data be refined to resolve molecular conformation ambiguities?
- Methodological Answer :
- Software Tools : Use SHELXL for twin refinement or ORTEP-3 for visualizing disordered regions .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) improves data completeness .
- Validation : Check Rfree values and electron density maps (e.g., omit maps for ambiguous regions) .
Q. What advanced techniques elucidate the compound’s mechanism of action against enzymatic targets?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions .
- Proteomic Profiling : SILAC-based mass spectrometry to identify off-target protein interactions .
Q. How can researchers address inconsistent IC50 values across replicate assays?
- Methodological Answer :
- Assay Validation :
- Standardize cell passage number and viability (≥95% via trypan blue) .
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Use Z-factor scoring to assess assay robustness .
- Compound Stability : Pre-test solubility in DMSO and confirm absence of precipitate during dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
